molecular formula C11H10OS B1355055 (5-Phenylthiophen-3-yl)methanol

(5-Phenylthiophen-3-yl)methanol

Cat. No. B1355055
M. Wt: 190.26 g/mol
InChI Key: MOKWJKFHAGUCHR-UHFFFAOYSA-N
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Patent
US07265246B2

Procedure details

Prepare a solution of 5-phenylthiophene-3-carboxylic acid methyl ester (500 mg, 2.29 mmol) in tetrahydrofuran (30 mL) and cool to 0° C. under nitrogen. Slowly add LiAl4 (1 M in tetrahydrofuran). After stirring for 1 hour at 0° C., quench the reaction with water, filter through Celite®, and rinse with ethyl acetate. Concentrate the filtrate to afford 416 mg of (5-phenylthiophene-3-yl)methanol as a white solid. 1H NMR (CDCl3) δ7.60-7.61 (m, 2H), 7.25-7.37 (m, 4H), 7.16 (s, 1H), 4.69 (d, J=2 Hz, 2H), 1.58 μm, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[S:7][CH:6]=1)=O>O1CCCC1>[C:10]1([C:8]2[S:7][CH:6]=[C:5]([CH2:3][OH:2])[CH:9]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC(=O)C1=CSC(=C1)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quench
CUSTOM
Type
CUSTOM
Details
the reaction with water
FILTRATION
Type
FILTRATION
Details
filter through Celite®
WASH
Type
WASH
Details
rinse with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(=CS1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 416 mg
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.